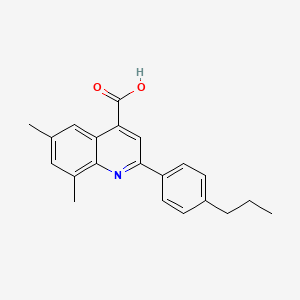

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Recent advances in the synthesis of quinolines have focused on greener and more sustainable chemical processes . Some of the methods include:

Microwave-assisted synthesis: This method uses microwave radiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.

Catalyst-based synthesis: Using catalysts such as montmorillonite K-10, NaHSO4·SiO2, or other heterogeneous and reusable catalysts can enhance the efficiency and environmental friendliness of the synthesis process.

One-pot reactions: These reactions involve combining all reactants in a single reaction vessel, simplifying the process and reducing waste.

Solvent-free reactions: Conducting reactions without solvents can minimize environmental impact and improve safety.

Ionic liquids and ultrasound-promoted synthesis: These methods use ionic liquids or ultrasound to facilitate reactions, offering advantages in terms of reaction rates and selectivity.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and minimize costs

Analyse Des Réactions Chimiques

Types of Reactions

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and appropriate solvents (e.g., dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-carboxylic acid alcohols or amines.

Applications De Recherche Scientifique

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, such as antimicrobial, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mécanisme D'action

The mechanism of action of 6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is not well-documented. quinoline derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to changes in cellular processes and functions.

Comparaison Avec Des Composés Similaires

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

Quinoline-4-carboxylic acid: Lacks the dimethyl and propylphenyl substituents, resulting in different chemical and biological properties.

2-Methylquinoline-4-carboxylic acid: Contains a single methyl group at the 2-position, leading to variations in reactivity and applications.

8-Methylquinoline-4-carboxylic acid:

The unique combination of substituents in this compound contributes to its distinct properties and applications in scientific research.

Activité Biologique

6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C21H21NO2

- CAS Number : 587851-56-7

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, including antibacterial, anti-inflammatory, and potential anticancer properties.

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. The compound has been evaluated against multiple bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies demonstrated that modifications in the quinoline structure enhance antibacterial activity. For instance, compounds with longer side chains showed improved effectiveness against S. aureus and E. coli, with some derivatives achieving substantial inhibition rates compared to standard antibiotics like ampicillin and gentamicin .

| Compound | Target Bacteria | Inhibition Zone (mm) | LogP Value |

|---|---|---|---|

| 5a | S. aureus | 15 | 2.26 |

| 5b | E. coli | 18 | 1.94 |

| 5c | MRSA | 12 | 2.32 |

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been assessed through various assays measuring cytokine production and inflammatory markers. Studies suggest that it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways involved in inflammation .

The biological effects of this compound are primarily mediated through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound binds to active sites of enzymes, potentially altering their conformation and activity. This can lead to reduced enzymatic activity in metabolic pathways crucial for bacterial survival and proliferation .

- Gene Expression Modulation : By interacting with transcription factors, the compound influences the expression of genes associated with inflammation and cell growth, thereby affecting cellular responses such as proliferation and apoptosis .

- Cell Signaling Pathways : It has been shown to modulate key signaling pathways (e.g., NF-kB and MAPK), which are critical in the inflammatory response and cellular stress responses .

Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various quinoline derivatives against MRSA strains. The results indicated that derivatives similar to this compound exhibited strong antibacterial activity with minimal cytotoxicity towards human cells (IC50 values ranged from 56.8 μg/mL to 98.2 μg/mL) .

Anti-inflammatory Activity Assessment

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in inflammatory markers compared to untreated controls. This suggests a potential therapeutic role in managing inflammatory diseases .

Propriétés

IUPAC Name |

6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-4-5-15-6-8-16(9-7-15)19-12-18(21(23)24)17-11-13(2)10-14(3)20(17)22-19/h6-12H,4-5H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQCBINKOKQECU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.